5,8-Dibromoisoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

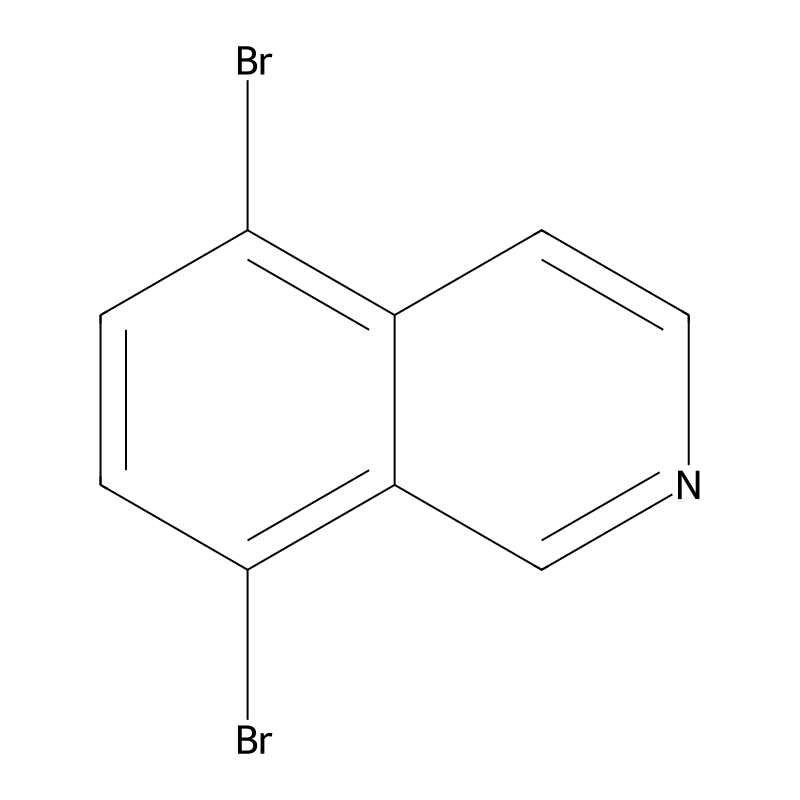

5,8-Dibromoisoquinoline is a polybrominated derivative of isoquinoline, characterized by the presence of bromine atoms at the 5 and 8 positions of the isoquinoline ring. The compound has a molecular formula of C9H6Br2N and a molecular weight of 260.96 g/mol. It typically appears as yellow to brown crystalline solids and is soluble in organic solvents such as chloroform and dichloromethane. The compound's structure can be represented as follows:

- Chemical Structure:

- Heterocycles: 5,8-Dibromoisoquinoline reacts with various nucleophiles, including amines, amides, and thiols, to form diverse heterocycles containing nitrogen, sulfur, or oxygen atoms. This allows for the introduction of functional groups that can modulate the biological activity or other properties of the final molecule. PubChem, National Institutes of Health: )

Medicinal Chemistry

The ability of 5,8-Dibromoisoquinoline to serve as a building block for heterocycles has led to its exploration in the field of medicinal chemistry. Studies have reported the synthesis of 5,8-dibromoisoquinoline derivatives exhibiting various bioactivities, including:

- Antimicrobial activity: Certain derivatives have shown activity against various bacterial and fungal strains, suggesting potential applications in the development of new antibiotics and antifungals. Journal of Medicinal Chemistry, American Chemical Society:

- Anticancer activity: Some studies have identified 5,8-dibromoisoquinoline derivatives with cytotoxic properties against cancer cell lines. European Journal of Medicinal Chemistry, ScienceDirect:

- Nucleophilic Substitution Reactions: The bromine atoms can be substituted by nucleophiles under appropriate conditions.

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions, allowing for further functionalization.

- Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Research indicates that 5,8-dibromoisoquinoline exhibits significant biological activity, including:

- Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains.

- Anticancer Activity: Studies suggest potential anticancer properties, making it a candidate for further pharmacological investigation.

- Neuroprotective Effects: Some derivatives have demonstrated neuroprotective effects in preclinical models.

The synthesis of 5,8-dibromoisoquinoline typically involves bromination of isoquinoline using various brominating agents. Key methods include:

- Bromination with N-Bromosuccinimide (NBS):

- One-Pot Reactions:

- Alternative Methods:

5,8-Dibromoisoquinoline serves several important functions in chemical research and industry:

- Building Block in Organic Synthesis: It is used as a precursor for synthesizing more complex organic molecules, particularly in medicinal chemistry.

- Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications due to their biological activities.

- Material Science: The compound may be utilized in developing new materials with specific electronic or optical properties.

Interaction studies involving 5,8-dibromoisoquinoline focus on its reactivity with various biological targets and synthetic pathways:

- Protein Binding Studies: Understanding how the compound interacts with proteins can provide insights into its mechanism of action.

- Metabolic Pathways: Investigating how the compound is metabolized within biological systems can inform its pharmacokinetic properties.

- Synergistic Effects: Studies on combining this compound with other therapeutic agents may reveal enhanced efficacy against diseases.

Several compounds share structural similarities with 5,8-dibromoisoquinoline. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromoisoquinoline | C9H6BrN | Single bromine substitution at the 5 position |

| 8-Bromoisoquinoline | C9H6BrN | Single bromine substitution at the 8 position |

| 5-Bromo-8-nitroisoquinoline | C9H6BrN2O2 | Contains a nitro group at the 8 position |

| Isoquinoline | C9H7N | Parent compound without halogen substitutions |

Uniqueness

5,8-Dibromoisoquinoline stands out due to its dual bromination, which enhances its reactivity compared to mono-brominated analogs. This unique feature allows for diverse synthetic applications and potentially greater biological activity due to increased lipophilicity and interaction capabilities with biological targets.

Molecular Structure and Conformational Analysis

5,8-Dibromoisoquinoline represents a bicyclic aromatic heterocycle with the molecular formula C₉H₅Br₂N and a molecular weight of 286.951 g/mol [2] [3]. The compound consists of a benzene ring fused to a pyridine ring, forming the characteristic isoquinoline framework, with bromine atoms substituted at positions 5 and 8 [2] [3]. This structural arrangement places the bromine substituents on the benzene ring portion of the bicyclic system [20] [21].

The conformational characteristics of 5,8-Dibromoisoquinoline are influenced by the presence of two bromine atoms, which create significant steric interactions within the molecular framework [10]. Computational studies on related brominated isoquinoline systems suggest that the bromine atoms at positions 5 and 8 experience substantial spatial compression due to their proximity and the electronic environment of the nitrogen atom [25]. The molecular geometry exhibits planarity typical of aromatic heterocycles, with the bromine substituents extending outward from the ring plane [10] [11].

The compound's three-dimensional structure shows characteristic bond lengths consistent with aromatic systems, where carbon-carbon bonds within the rings exhibit values between 1.34-1.45 Å, and the carbon-nitrogen bonds demonstrate typical pyridine-like characteristics [11] [29]. The presence of bromine atoms introduces additional conformational considerations, as these large halogen atoms influence the overall molecular shape and electronic distribution [28] [29].

Physical and Chemical Properties

The physical and chemical properties of 5,8-Dibromoisoquinoline reflect its dibrominated aromatic heterocyclic nature. The compound exists as a solid at room temperature, typically appearing as white to pale yellow crystals [2] [3]. The boiling point has been determined to be 363.7 ± 22.0°C at 760 mmHg, which is notably higher than its mono-brominated analogs due to increased molecular weight and intermolecular interactions [2] [3].

Table 1: Physical and Chemical Properties of 5,8-Dibromoisoquinoline

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₅Br₂N | [2] [3] |

| Molecular Weight (g/mol) | 286.951 | [2] [3] |

| CAS Number | 81045-39-8 | [2] [3] |

| Boiling Point (°C) | 363.7 ± 22.0 at 760 mmHg | [2] [3] |

| Density (g/cm³) | 1.9 ± 0.1 | [3] |

| Flash Point (°C) | 173.7 ± 22.3 | [3] |

| Vapor Pressure (mmHg at 25°C) | 0.0 ± 0.8 | [3] |

| LogP (octanol/water) | 3.53 | [3] |

| Exact Mass (g/mol) | 284.878845 | [3] |

| Topological Polar Surface Area (Ų) | 12.89 | [2] |

| Refractive Index | 1.699 | [3] |

The compound demonstrates limited solubility in water but exhibits good solubility in organic solvents, consistent with its lipophilic character as indicated by the LogP value of 3.53 [3]. The density of 1.9 ± 0.1 g/cm³ reflects the presence of two heavy bromine atoms in the molecular structure [3]. The flash point of 173.7 ± 22.3°C indicates moderate thermal stability under standard handling conditions [3].

Electronic Distribution and Resonance Effects

The electronic distribution in 5,8-Dibromoisoquinoline is significantly influenced by the presence of bromine atoms at positions 5 and 8, which act as electron-withdrawing groups through both inductive and mesomeric effects [11] [29]. The isoquinoline scaffold itself exhibits characteristic electronic properties where the pyridine ring portion is electron-deficient compared to benzene, while the fused benzene ring maintains relatively neutral electron density [29] [31].

The bromine substituents introduce substantial electronic perturbations to the aromatic system [28] [29]. As electronegative halogens, the bromine atoms withdraw electron density from the aromatic rings through inductive effects, while simultaneously participating in mesomeric interactions through their lone pairs [28] [30]. This dual electronic influence creates a complex pattern of charge distribution across the molecular framework [11] [28].

Resonance effects in 5,8-Dibromoisoquinoline are particularly pronounced due to the positioning of bromine atoms on the benzene ring portion of the bicyclic system [29] [31]. The electron-withdrawing nature of bromine atoms affects the overall aromaticity and reactivity patterns of the compound [28] [30]. Studies on related brominated heterocycles demonstrate that multiple bromine substitutions can significantly alter the electronic properties and chemical reactivity compared to unsubstituted or mono-brominated analogs [25] [28].

The nitrogen atom in the isoquinoline framework contributes to the overall electronic distribution by providing a basic site with a lone pair of electrons [29] [33]. This basic character, similar to other isoquinoline derivatives, results in a pKa value comparable to pyridine systems, though the exact value for 5,8-Dibromoisoquinoline has not been specifically reported [33] [36].

Crystallographic Studies of 5,8-Dibromoisoquinoline

While specific crystallographic data for 5,8-Dibromoisoquinoline are limited in the available literature, studies on related dibrominated heterocyclic compounds provide insight into the likely crystal structure characteristics [16] [17]. The molecular packing in crystalline form would be expected to exhibit typical features of brominated aromatic compounds, including halogen bonding interactions and π-π stacking arrangements [16] [17].

Crystallographic investigations of similar dibrominated quinoline derivatives reveal that bromine atoms often participate in intermolecular interactions that influence crystal packing [16] [17]. The relatively large size of bromine atoms creates specific geometric constraints that affect the three-dimensional arrangement of molecules in the solid state [16] [17]. These interactions contribute to the overall stability and physical properties of the crystalline material [16] [19].

The crystal structure would likely display characteristic features of planar aromatic molecules, with intermolecular distances determined by van der Waals radii and potential halogen bonding interactions [16] [17]. The presence of both nitrogen and bromine heteroatoms provides multiple sites for intermolecular interactions, which could result in distinctive packing arrangements compared to unsubstituted isoquinoline [16] [19].

Comparative Analysis with Mono-brominated Isoquinolines

The properties of 5,8-Dibromoisoquinoline can be effectively understood through comparison with its mono-brominated analogs, particularly 5-bromoisoquinoline and 8-bromoisoquinoline [14] [15] [20]. This comparative approach reveals the cumulative effects of multiple bromine substitutions on molecular properties and behavior [20] [21] [24].

Table 2: Comparative Analysis of Brominated Isoquinolines

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 5-Bromoisoquinoline | 208.05 | 83-87 | 95-97 at 0.1 mmHg | 1.564 ± 0.06 |

| 8-Bromoisoquinoline | 208.05 | 80.5 | 312.3 ± 15.0 | 1.564 ± 0.06 |

| 5,8-Dibromoisoquinoline | 286.95 | Not reported | 363.7 ± 22.0 at 760 mmHg | 1.9 ± 0.1 |

The molecular weight increase from approximately 208 g/mol in mono-brominated compounds to 287 g/mol in the dibrominated derivative reflects the addition of the second bromine atom [14] [15] [2]. This increase correlates with enhanced density and altered physical properties [2] [3] [14]. The boiling point elevation in 5,8-Dibromoisoquinoline compared to mono-brominated analogs demonstrates the increased intermolecular forces resulting from additional halogen substitution [2] [14] [15].

Synthetic accessibility varies significantly between mono- and dibrominated isoquinolines [20] [21] [24]. The preparation of 5-bromoisoquinoline and 8-bromoisoquinoline can be achieved through selective bromination reactions under controlled conditions [20] [21] [24]. However, the synthesis of 5,8-Dibromoisoquinoline requires more sophisticated approaches to achieve selective dibromination at the desired positions [20] [24] [27].

Electronic properties also show distinct differences between mono- and dibrominated compounds [25] [28]. The presence of two bromine atoms in 5,8-Dibromoisoquinoline creates enhanced electron-withdrawing effects compared to single substitution [25] [28]. This electronic modification influences reactivity patterns and potential applications in synthetic chemistry [25] [28] [31].

Structure-Property Relationships in Brominated Heterocycles

The structure-property relationships in brominated heterocycles, exemplified by 5,8-Dibromoisoquinoline, demonstrate clear correlations between halogen substitution patterns and resulting molecular characteristics [25] [28] [32]. The positioning of bromine atoms at specific locations within the heterocyclic framework creates predictable effects on physical, chemical, and electronic properties [28] [29] [32].

The electron-withdrawing nature of bromine substituents significantly influences the aromatic character and reactivity of the heterocyclic system [28] [30] [31]. In 5,8-Dibromoisoquinoline, the placement of bromine atoms on the benzene ring portion of the bicyclic structure affects the overall electron distribution and chemical behavior [29] [31]. This substitution pattern creates a molecule with distinct reactivity compared to other bromination positions [25] [28].

Halogen bonding represents an important intermolecular interaction in brominated heterocycles [28] [32]. The ability of bromine atoms to participate in these interactions influences crystal packing, solubility characteristics, and potential biological activity [28] [32]. The presence of multiple bromine atoms in 5,8-Dibromoisoquinoline enhances these interaction possibilities compared to mono-brominated analogs [25] [28].

The relationship between bromine substitution and molecular stability follows predictable patterns in heterocyclic systems [25] [28] [32]. Multiple bromine substitutions generally increase molecular weight and boiling points while potentially affecting thermal stability [25] [28]. The specific positioning of substituents can create steric interactions that influence conformational preferences and overall molecular geometry [25] [28] [32].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant